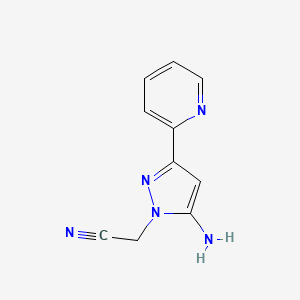

2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

CAS No.: 2092515-30-3

Cat. No.: VC3196695

Molecular Formula: C10H9N5

Molecular Weight: 199.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092515-30-3 |

|---|---|

| Molecular Formula | C10H9N5 |

| Molecular Weight | 199.21 g/mol |

| IUPAC Name | 2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)acetonitrile |

| Standard InChI | InChI=1S/C10H9N5/c11-4-6-15-10(12)7-9(14-15)8-3-1-2-5-13-8/h1-3,5,7H,6,12H2 |

| Standard InChI Key | MYFUUVPSXOYKIO-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NN(C(=C2)N)CC#N |

| Canonical SMILES | C1=CC=NC(=C1)C2=NN(C(=C2)N)CC#N |

Introduction

The compound's structure suggests it would exhibit moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water due to its aromatic character.

Synthetic Approaches

General Synthetic Pathways

The synthesis of 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves several strategic approaches based on known methodologies for related pyrazole derivatives. The key synthetic routes likely include:

From Hydrazine Derivatives

A common approach involves the reaction of hydrazine with α,β-unsaturated nitriles or enaminonitriles. For aminopyrazole synthesis, this approach has been documented with good yields:

-

Reaction of appropriate pyridine-containing enaminones with hydrazine hydrate

-

Subsequent N-alkylation with chloroacetonitrile to introduce the acetonitrile moiety

This method parallels the synthesis of 5-amino-3-aryl-1H-pyrazoles described in literature, where treatment with hydrazine hydrate followed by acid hydrolysis provides good yields .

Via Pyrazole Intermediates

Another viable pathway involves:

-

Initial formation of the pyrazole core

-

Subsequent functionalization at the N-1 position with an acetonitrile group

-

Installation of the pyridine substituent at the C-3 position

This approach builds on reported methodologies for structurally similar compounds, including 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, which lacks only the 5-amino group .

Optimization Considerations

For optimal synthesis of 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, several factors should be considered:

-

Reaction temperature control is critical for selectivity

-

Stoichiometric ratios should be carefully optimized (typically 1.1-1.2 equivalents of reactants)

-

Solvent selection affects both yield and purity (ethanol, acetonitrile, or DMF are common choices)

-

Purification typically requires column chromatography with appropriate solvent systems

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile would show characteristic signals:

-

Pyridine protons: multiple signals in the δ 7.2-8.7 ppm region

-

Pyrazole C-4 proton: singlet around δ 5.8-6.2 ppm

-

Amino group protons: broad singlet at approximately δ 5.0-5.5 ppm

-

Methylene protons (CH₂CN): singlet at approximately δ 4.8-5.2 ppm

The 13C NMR would display signals for the nitrile carbon (approximately δ 115-120 ppm), pyrazole carbons (δ 130-155 ppm), and pyridine carbons (δ 120-160 ppm).

Infrared (IR) Spectroscopy

Key IR absorption bands for 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile would include:

-

Nitrile (C≡N) stretch: sharp peak at approximately 2220-2260 cm⁻¹

-

Primary amine (NH₂) stretching: two bands at 3300-3500 cm⁻¹

-

Aromatic C=C and C=N stretching: multiple bands at 1400-1600 cm⁻¹

-

C-H stretching: bands at 2800-3100 cm⁻¹

These spectroscopic characteristics provide crucial confirmation of structure and purity when synthesizing the compound.

Chemical Reactivity

Reactivity of the Amino Group

The 5-amino group on the pyrazole ring serves as an important site for chemical transformations:

-

Acylation reactions with acid anhydrides or acid chlorides can produce corresponding amide derivatives

-

Condensation with carbonyl compounds can lead to Schiff bases

-

Diazotization followed by coupling reactions can introduce azo functionalities

These transformations parallel those observed in related aminopyrazole compounds, where such reactions have been utilized to develop bioactive derivatives.

Reactivity of the Nitrile Group

The acetonitrile moiety provides additional synthetic opportunities:

-

Hydrolysis to the corresponding amide or carboxylic acid

-

Reduction to produce primary amines

-

Cyclization reactions to form heterocyclic systems when reacted with appropriate nucleophiles

These reactions significantly expand the chemical space accessible from the parent compound.

Biological Activity and Applications

| Activity | Potency Range | Structural Features Associated |

|---|---|---|

| Antimicrobial | MIC 0.25-2.0 μg/mL | Heterocyclic nitrogen systems |

| Antitubercular | IC₅₀ 1-10 μM | Pyrazole-pyridine combinations |

| Anti-inflammatory | ED₅₀ 5-20 mg/kg | Amino-substituted pyrazoles |

| Enzyme inhibition | IC₅₀ 0.1-1.0 μM | Nitrile functional groups |

The presence of both pyridine and pyrazole rings in the compound suggests potential activity against tuberculosis, as pyrazolylpyrimidines with similar structural features have shown promise in this area .

Structure-Activity Relationships

Analysis of related compounds suggests several structure-activity relationships relevant to 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile:

-

The amino group at position 5 often contributes to hydrogen bonding with biological targets

-

The pyridine substituent typically enhances water solubility and may facilitate binding to metal centers in enzymatic active sites

-

The nitrile group can serve as a hydrogen bond acceptor or act as a metabolic handle

These structural features collectively contribute to the compound's potential biological profile.

Research Directions and Future Applications

Current Research Status

Research on 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile and closely related derivatives has focused on several areas:

-

Development of synthetic methodologies to access these compounds efficiently

-

Exploration of structure-activity relationships in biological screening campaigns

-

Investigation of metal-complexation properties for catalytic applications

Emerging Applications

Several promising research directions for this compound include:

-

Development as scaffolds for targeted drug delivery systems

-

Application in the design of fluorescent probes for biological imaging

-

Utilization as ligands in transition metal catalysis

-

Incorporation into polymeric materials with specialized properties

The combination of multiple nitrogen atoms in different electronic environments makes this compound particularly interesting for coordination chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume